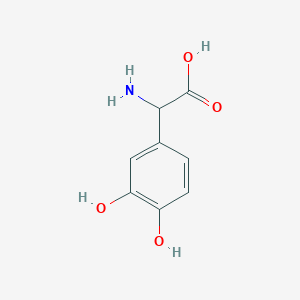

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

説明

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is a compound that can be associated with various chemical reactions and has potential relevance in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid.

Synthesis Analysis

The synthesis of related compounds involves the use of aminophenyl groups and carboxylic acids. For instance, the synthesis of amides from amines and carboxylic acids is described, which are stable under basic conditions and can be converted into other functional groups such as esters, amides, and aldehydes . Additionally, the synthesis of a key component of HIV protease inhibitors involves a highly diastereoselective cyanohydrin formation, which could be relevant to the synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography . These techniques could be applied to determine the structure of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, ensuring the correct configuration and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which have been synthesized and characterized . The unusual coupling of acetylenic esters and α-amino acids reported in another study suggests a potential pathway for the synthesis of pyrrole derivatives, which could be relevant for the synthesis of complex structures related to 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The stability of amides under basic conditions, the ability to form hydrogen bonds, and the reactivity with various reagents are all properties that could be relevant to the compound of interest . The spectroscopic data from related compounds can provide insights into the electronic behavior and the potential reactivity of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid .

科学的研究の応用

Environmental Degradation and Toxicology

In the context of environmental science, studies have examined the degradation of compounds structurally related to DOPAC, such as acetaminophen, by advanced oxidation processes (AOPs). This research provides insights into the degradation pathways, by-products, and biotoxicity of organic pollutants. Although DOPAC is not specifically mentioned, understanding the degradation of similar aromatic compounds can offer indirect applications for DOPAC in environmental remediation and toxicity assessment (Qutob et al., 2022).

Biomedical Research

DOPAC's relevance extends to biomedical applications, particularly in understanding its role within the dopaminergic system. While the specific studies provided do not directly address DOPAC, research into related amino acids and their derivatives sheds light on biochemical pathways and potential therapeutic applications. For example, the study of N-acetylcysteine (NAC) in psychiatric disorders highlights the importance of amino acid derivatives in modulating neurochemistry and inflammation, offering a parallel to investigating DOPAC's roles and applications in similar contexts (Dean, Giorlando, & Berk, 2011).

Biochemical and Pharmacological Effects

Research on chlorogenic acid (CGA) emphasizes the biochemical and pharmacological effects of naturally occurring compounds, including antioxidant, anti-inflammatory, and neuroprotective activities. By analogy, studying DOPAC could reveal similar beneficial effects, given its structural similarity to other bioactive phenolic compounds (Naveed et al., 2018).

Advanced Materials and Biotechnology

The development of polymers based on amino acids for biomedical applications showcases the versatility of amino acids in creating biocompatible and biodegradable materials. This research area could be expanded to include DOPAC as a building block for designing novel polymers with specific functionalities for drug delivery or tissue engineering (Thompson & Scholz, 2021).

Safety And Hazards

特性

IUPAC Name |

2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937079 | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | |

CAS RN |

138-62-5, 16534-84-2 | |

| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。